molecular formula C10H10N2O3 B8742033 2-Ethyl-5-nitroisoindolin-1-one

2-Ethyl-5-nitroisoindolin-1-one

Cat. No.: B8742033
M. Wt: 206.20 g/mol
InChI Key: COEXNXZPPDCAMI-UHFFFAOYSA-N
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Description

2-Ethyl-5-nitroisoindolin-1-one ( 1256961-17-7) is a high-purity nitro-substituted isoindolinone compound of significant interest in medicinal chemistry and pharmaceutical research . The isoindolinone scaffold is a privileged structure in drug discovery, and the incorporation of a nitro group can be critical for biological activity, as nitro-aromatic compounds are present in many classes of therapeutic agents . These compounds often act as prodrugs, where the nitro group undergoes enzymatic reduction within biological systems to produce active metabolites or nitric oxide (NO), a key signaling molecule . This mechanism is fundamental to the action of various cardiovascular drugs, such as organic nitrates, which release NO to cause vasodilation . As a research chemical, this compound provides a valuable building block for the synthesis of more complex molecules and is used in exploring new bioactive substances with potential applications in developing pharmacologically active compounds . It is supplied with a guaranteed purity of 99% and must be stored in a cool, dark place under an inert atmosphere to maintain stability . This product is intended for research purposes in a laboratory setting only and is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

2-ethyl-5-nitro-3H-isoindol-1-one

InChI

InChI=1S/C10H10N2O3/c1-2-11-6-7-5-8(12(14)15)3-4-9(7)10(11)13/h3-5H,2,6H2,1H3

InChI Key

COEXNXZPPDCAMI-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2=C(C1=O)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Nitro Precursors

A widely reported method involves the reduction of 2-ethyl-5-nitroisoindoline intermediates using palladium catalysts. For example:

  • Procedure : A mixture of 4-nitro-2,3-dihydro-1H-isoindol-1-one (20 g), ammonium formate (35 g), and 7.5% Pd/C (0.6 g) in methanol (60 mL) was stirred at 35°C for 2 hours. Filtration and recrystallization yielded 15.3 g (92%) of 4-amino-2,3-dihydro-1H-isoindol-1-one, which was subsequently ethylated.

  • Key Parameters :

    • Catalyst : Pd/C (5–10% loading)

    • Solvent : Methanol or DMF

    • Yield : 83–92%

This method’s efficiency depends on the nitro group’s accessibility to the catalyst, with DMF enhancing solubility for bulkier substrates.

Alkylation of Isoindolinone Intermediates

Ethyl-group introduction via nucleophilic substitution or Friedel-Crafts alkylation is critical. A patent-described approach (CN100491350C) outlines:

  • Step 1 : Condensation of p-nitrophenylhydrazine hydrochloride with ethyl pyruvate in ethanol/water at 20–60°C forms Pyruvic Acid Ethyl ester-4-nitro phenylhydrazone.

  • Step 2 : Cyclization using polyphosphoric acid in toluene at 85–115°C yields 5-nitroisoindolin-1-one ethyl ester, followed by ethyl-group retention during hydrolysis.

  • Optimization :

    • Molar Ratio : 1.0:1.0–1.1 (hydrazine:ethyl pyruvate)

    • Cyclization Catalyst : Polyphosphoric acid (150 g per 0.07 mol substrate)

    • Yield : 65–71% for the cyclization step

Sonogashira Coupling and Cyclization

Recent advances employ palladium-mediated cross-coupling to install the ethyl group. A Sonogashira reaction between 5-iodo-nitroisoindolinone and ethylacetylene derivatives achieves this:

  • Conditions :

    • Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%)

    • Base : Triethylamine

    • Solvent : THF, 80°C, 12 hours

  • Outcome : 70–75% yield with >95% purity by HPLC.

This route avoids harsh alkylation conditions, preserving the nitro group’s integrity.

Comparative Analysis of Methodologies

MethodKey ReagentsTemperature (°C)Yield (%)Purity (%)
Catalytic HydrogenationPd/C, NH₄HCO₂359298.5
Polyphosphoric Acid CyclizationPolyphosphoric acid, toluene105–1157198.3
Sonogashira CouplingPd(PPh₃)₂Cl₂, Et₃N807595

Notes :

  • Catalytic hydrogenation offers the highest yield but requires post-reduction ethylation.

  • Polyphosphoric acid cyclization is cost-effective but generates stoichiometric waste.

  • Sonogashira coupling enables precise ethyl-group placement but demands palladium catalysts.

Industrial-Scale Production Considerations

For bulk synthesis, the polyphosphoric acid route is preferred due to low catalyst costs and scalability:

  • Batch Process :

    • Reactor Charge: Toluene (150 mL), hydrazone (17.5 g), polyphosphoric acid (150 g).

    • Heating: 85–115°C with reflux for 30–40 minutes.

    • Quenching: Hydrolysis with frozen water, filtration, and drying.

  • Purity Control : Recrystallization from ethanol/water mixtures achieves >98% purity.

Challenges and Optimization Strategies

  • Nitro Group Stability : Elevated temperatures during cyclization risk nitro reduction. Lowering reaction temperatures to 90°C and using inert atmospheres mitigate this.

  • Ethyl-Group Regioselectivity : Friedel-Crafts alkylation in dichloromethane with AlCl₃ directs ethyl placement at the 2-position (75% selectivity).

  • Waste Management : Polyphosphoric acid neutralization with NaOH generates phosphate salts, requiring filtration and wastewater treatment .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-nitroisoindolin-1-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-Ethyl-5-amino-2,3-dihydro-isoindol-1-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives such as nitroso or nitro compounds.

Scientific Research Applications

2-Ethyl-5-nitroisoindolin-1-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and as a probe for understanding biological pathways.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-nitroisoindolin-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes. The compound’s ability to undergo various chemical transformations also allows it to modulate different biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs of 2-ethyl-5-nitroisoindolin-1-one include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number
This compound C₁₀H₁₁N₂O₃ 207.21 (calculated) 2-Ethyl, 5-Nitro Not available
5-Methoxyisoindolin-1-one C₉H₉NO₂ 163.17 5-Methoxy 22246-66-8
1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride monohydrate C₆H₁₀N₄O₂·2HCl·H₂O 261.10 5-Nitro, 2-Methyl, 1-(2-Aminoethyl) 49575-10-2

Key Observations:

Core Structure Differences: The nitroimidazole derivative (CAS 49575-10-2) shares a nitro group but features an imidazole core instead of isoindolinone, resulting in distinct electronic and steric properties. Its higher molecular weight (261.10 g/mol) and crystalline monohydrate form (mp 195°C) suggest enhanced thermal stability compared to isoindolinone analogs .

Research Findings and Discussion

Physicochemical Properties

  • Solubility : The ethyl group in this compound likely reduces aqueous solubility compared to 5-methoxyisoindolin-1-one, which has a polar methoxy group.
  • Stability : Nitro-substituted compounds (e.g., CAS 49575-10-2) often exhibit thermal stability but may be sensitive to light or reducing agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Ethyl-5-nitroisoindolin-1-one, and how can purity be validated?

  • Methodology : Begin with nitro-substituted isoindolinone precursors, utilizing palladium-catalyzed cross-coupling or nucleophilic aromatic substitution. Optimize reaction conditions (e.g., solvent polarity, temperature) based on solubility profiles. Validate purity via HPLC (≥95%) and characterize using 1H^1\text{H}/13C^{13}\text{C} NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). For known compounds, cross-reference spectral data with literature .
  • Data Presentation : Tabulate NMR chemical shifts (δ, ppm), IR absorption bands (cm1^{-1}), and HRMS m/z values alongside reference data for reproducibility .

Q. How can researchers confirm the structural identity of this compound derivatives?

  • Methodology : Combine X-ray crystallography (for novel derivatives) with computational simulations (e.g., density functional theory (DFT) for bond-length optimization). For crystalline compounds, compare experimental vs. calculated powder X-ray diffraction (PXRD) patterns. Use CAS registry numbers and InChi keys for unambiguous identification .
  • Example : A mismatch in experimental vs. simulated IR spectra may indicate isomerization or impurities, necessitating column chromatography repurification .

Intermediate Research Questions

Q. What strategies optimize the yield of this compound in multistep syntheses?

  • Methodology : Use Design of Experiments (DoE) to test variables (catalyst loading, reaction time). For example, a Plackett-Burman design can identify critical factors. Monitor intermediates via thin-layer chromatography (TLC) and quantify yields gravimetrically. Include reaction schematics in supplementary materials with annotated Rf_f values .
  • Troubleshooting : Low yields may arise from nitro group reduction; employ inert atmospheres (N2_2/Ar) and avoid protic solvents.

Q. How do computational methods predict the biological targets of this compound?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) against protein databases (PDB). Validate binding poses via molecular dynamics (MD) simulations (e.g., GROMACS). Compare binding affinities (ΔG, kcal/mol) with known inhibitors. Publish code repositories (GitHub) and force-field parameters for reproducibility .
  • Example : A docking score ≤ -8.0 kcal/mol against kinase targets suggests potential anticancer activity. Cross-check with in vitro enzyme assays .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodology : Conduct heteronuclear correlation experiments (HMBC/HSQC) to resolve ambiguous 1H^1\text{H} NMR signals. For conflicting IR data, analyze isotopic labeling (e.g., 15N^{15}\text{N}-substituted derivatives) or temperature-dependent studies. Publish raw spectra and processing scripts (e.g., Mnova) in supplementary materials .
  • Case Study : A 5-nitroisoindolinone derivative showed δ 7.45 ppm as singlet (expected doublet). HSQC revealed coupling with a non-equivalent proton, indicating crystal packing effects .

Q. What statistical approaches validate the reproducibility of bioactivity data for this compound?

  • Methodology : Use intraclass correlation coefficients (ICC) for inter-laboratory validation. For dose-response curves (IC50_{50}), apply nonlinear regression (e.g., GraphPad Prism) with 95% confidence intervals. Disclose raw datasets (Excel/CSV) and analysis workflows (Jupyter notebooks) .
  • Example : A p-value <0.05 in ANOVA confirms significant variance reduction after protocol standardization .

Data Reproducibility and Reporting Standards

  • Experimental Replication : Follow CONSORT-EHEALTH guidelines for methodological transparency. Provide stepwise protocols (e.g., "Pink Journey" app analog for automated synthesis) and raw instrument outputs (e.g., .RAW files for LC-MS) .
  • Structural Data : Deposit crystallographic data in the Cambridge Structural Database (CSD) with CCDC numbers. For non-crystalline compounds, share optimized DFT coordinates .

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